molecular formula C19H21NO3 B5737046 [4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate CAS No. 6240-18-2

[4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate

Cat. No.: B5737046
CAS No.: 6240-18-2
M. Wt: 311.4 g/mol
InChI Key: JQIZBSCBLBKOTC-UHFFFAOYSA-N
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Description

[4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate: is an organic compound characterized by its unique structure, which includes a diethylcarbamoyl group attached to a phenyl ring, further connected to another phenyl ring and an ethanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate typically involves multiple steps, starting with the preparation of the diethylcarbamoyl phenyl intermediate. This intermediate is then reacted with another phenyl ring under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The phenyl rings in the compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties tailored for various applications.

Biology

In biological research, this compound may be used as a probe or marker due to its distinct chemical properties. It can help in studying biochemical pathways and interactions within cells.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, leveraging its unique molecular structure to target specific biological pathways.

Industry

Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and materials with specific desired properties. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate involves its interaction with specific molecular targets within biological systems. The diethylcarbamoyl group may play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[3-(diethylcarbamoyl)phenyl]phenyl] ethanoate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

[4-[3-(diethylcarbamoyl)phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-20(5-2)19(22)17-8-6-7-16(13-17)15-9-11-18(12-10-15)23-14(3)21/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIZBSCBLBKOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977961
Record name 3'-(Diethylcarbamoyl)[1,1'-biphenyl]-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6240-18-2
Record name 3'-(Diethylcarbamoyl)[1,1'-biphenyl]-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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